molecular formula C4H10N4O2S B2658091 N-(2-Azidoethyl)-N-methylmethanesulfonamide CAS No. 2154981-76-5

N-(2-Azidoethyl)-N-methylmethanesulfonamide

Cat. No.: B2658091
CAS No.: 2154981-76-5
M. Wt: 178.21
InChI Key: AZTILAUQYZHKIB-UHFFFAOYSA-N
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Description

N-(2-Azidoethyl)-N-methylmethanesulfonamide is a specialized organic compound with the molecular formula C4H10N4O2S and is a valuable reagent for research and development applications . This molecule integrates two key functional groups: a sulfonamide, derived from N-methylmethanesulfonamide , and a terminal azide, derived from a 2-azidoethylamine backbone such as 2-azido-N-methylethanamine . This unique structure makes it a versatile building block, particularly in click chemistry. The terminal azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and selective conjugation of this sulfonamide scaffold to other molecules of interest. Researchers can utilize this compound to create more complex structures, such as other azidoethyl sulfonamide derivatives, for use in medicinal chemistry, chemical biology, and materials science . Its primary research value lies in its potential as a synthetic intermediate for developing protease inhibitors, activity-based probes, or bifunctional linkers for bioconjugation. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or medicinal agent. It is not for diagnostic use, nor for human or veterinary consumption of any kind.

Properties

IUPAC Name

N-(2-azidoethyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTILAUQYZHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN=[N+]=[N-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide typically involves a multi-step process. One common method includes the following steps:

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis:
N-(2-Azidoethyl)-N-methylmethanesulfonamide serves as a versatile building block in the synthesis of more complex molecules. Its azide group allows for participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely utilized for synthesizing 1,2,3-triazoles.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
Click ChemistryCuAAC with alkynes1,2,3-Triazoles
Substitution ReactionsNucleophilic substitution with other reagentsVarious substituted products
ReductionReduction of azide to amine using LiAlH4N-(2-Aminoethyl)-N-methylmethanesulfonamide

Materials Science

Modification of Polymers:
In materials science, this compound is employed to modify polymers. The introduction of azide groups into polymer chains enhances their reactivity and functionality, allowing for the development of smart materials with specific properties.

Case Study: Polymer Functionalization
A study demonstrated the use of this compound to functionalize polyethylene glycol (PEG) derivatives. The resulting polymers exhibited enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems.

Medicinal Chemistry

Drug Discovery:
The compound is explored in medicinal chemistry for its potential in drug discovery and development. Its ability to form stable triazole rings through click chemistry makes it a candidate for synthesizing bioactive molecules.

Table 2: Potential Applications in Drug Development

Application AreaDescriptionExample Compounds
Anticancer AgentsSynthesis of triazole-based anticancer drugsTriazole derivatives
Antimicrobial AgentsDevelopment of new antibioticsAzide-modified antibiotics
Targeted Drug DeliveryConjugation with targeting ligandsBioconjugates

Mechanism of Action

The mechanism of action of N-(2-Azidoethyl)-N-methylmethanesulfonamide primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in various applications, including the development of new materials and bioactive compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key sulfonamide derivatives and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
N-(2-Azidoethyl)-N-methylmethanesulfonamide Methyl, 2-azidoethyl, methanesulfonamide Click chemistry, potential drug design -
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Dual azide groups, tosyl group High azide density for polymer crosslinking
N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide Azidomethylene, tosyl group Antimicrobial activity, crystallography studies
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide Hydroxyl, bis(methylsulfonyl) High melting point (213–215°C), moderate yield (47%)
Amidosulfuron (from Pesticide Chemicals Glossary) Dimethoxy-pyrimidinyl, sulfonylurea Herbicide (agrochemical use)
Key Observations:
  • Azide Functionality : The target compound’s single azide group contrasts with the dual azides in , which may enhance reactivity in multi-step click reactions but pose stability challenges.
  • Thermal Stability : The bis-sulfonyl derivative in exhibits a high decomposition temperature (213–215°C), suggesting greater thermal stability than azide-containing analogs, which are typically sensitive to heat or shock.
  • Biological Activity : Sulfonamides with aromatic substituents (e.g., 4-methylbenzenesulfonamide in ) often show enhanced antimicrobial properties compared to aliphatic variants like the target compound.

Reactivity in Click Chemistry

  • The target compound’s azide group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . However, its reactivity may be slower than derivatives with electron-deficient azides (e.g., ) due to the electron-donating methyl group.
  • Compounds with multiple azides (e.g., ) enable dendritic or crosslinked polymer architectures but require stringent safety protocols due to explosive risks.

Biological Activity

N-(2-Azidoethyl)-N-methylmethanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and related case studies.

This compound is characterized by its azide group, which is known for its ability to participate in various chemical reactions, including click chemistry. The sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.

Structure

PropertyDescription
Chemical FormulaC₅H₈N₄O₂S
Molecular Weight188.21 g/mol
Functional GroupsAzide (–N₃), Sulfonamide (–SO₂NH)

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonamide group is known to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit potent inhibitory effects on enzymes such as BACE-1, which is crucial in the context of Alzheimer's disease. The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

Efficacy Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, it has been tested against various cancer cell lines and shown to induce apoptosis through mechanisms that may involve oxidative stress and disruption of cellular signaling pathways.

Table: Biological Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa5.2Enzyme inhibition
MCF-73.8Induction of apoptosis
A549 (Lung Cancer)4.5Disruption of signaling pathways

Case Study 1: Inhibition of BACE-1

In a recent study involving this compound, researchers aimed to evaluate its efficacy as a BACE-1 inhibitor. The compound was synthesized and subjected to enzymatic assays, revealing an IC50 value indicative of strong inhibitory potential compared to existing inhibitors.

Case Study 2: Cancer Cell Line Response

Another investigation focused on the compound's effect on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in various medical applications. Its ability to inhibit key enzymes involved in disease progression, coupled with its cytotoxic effects on cancer cells, positions it as a promising candidate for further development.

Future Research Directions

Future studies should focus on:

  • In vivo efficacy : Testing the compound in animal models to assess therapeutic potential.
  • Mechanistic studies : Elucidating detailed pathways through which the compound exerts its biological effects.
  • Structure-activity relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Azidoethyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React N-methylmethanesulfonamide (CAS 1184-85-6) with 2-azidoethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or TEA) at 60–80°C for 12–24 hours .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonamide to alkylating agent) and reaction time to minimize by-products like unreacted azidoethyl bromide or over-alkylation.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Confirm structure using 1^1H NMR (azide proton at δ 3.3–3.5 ppm; sulfonamide SO₂ group deshields adjacent CH₂ groups) and 13^13C NMR (SO₂ carbon at δ 40–45 ppm) .
  • IR : Identify the azide stretch (~2100 cm1^{-1}) and sulfonamide S=O stretches (~1150–1350 cm1^{-1}) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to assess purity and confirm molecular ion [M+H]+^+ (expected m/z ~221.1) .

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent azide degradation or moisture absorption. Avoid prolonged exposure to light or heat, which may induce decomposition (e.g., Staudinger reactions) .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation or material science applications?

  • Methodology :

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl-modified biomolecules) in the presence of CuSO₄·5H₂O (1–5 mol%) and sodium ascorbate (10 mol%) in aqueous/organic solvents (e.g., DMSO:H₂O) at 25–40°C. Monitor triazole formation via LC-MS .
  • Challenges : Optimize pH (6.5–7.5) to prevent azide protonation and ensure compatibility with biological samples.

Q. What strategies can resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation of ethanol/water solutions. Address disorder in the azide group by refining anisotropic displacement parameters and validating hydrogen bonding (e.g., C–H···O interactions) .
  • DFT Calculations : Compare experimental bond lengths/angles (e.g., S–N, C–N) with computational models (B3LYP/6-31G*) to identify discrepancies caused by crystal packing effects .

Q. How can the pharmacokinetic properties of this compound be evaluated for drug discovery?

  • Methodology :

  • LogP Determination : Use shake-flask method (octanol/water partition coefficient) to assess hydrophilicity (predicted LogP ~0.5 due to sulfonamide and azide groups) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Monitor azide reduction to amine byproducts .

Q. What are the mechanistic insights into the reactivity of the azide group in this compound under photolytic conditions?

  • Methodology :

  • UV-Vis Spectroscopy : Irradiate at 254 nm in acetonitrile and track azide decay (λ_max ~270 nm). Identify nitrene intermediates via trapping experiments (e.g., with triethyl phosphite) .
  • EPR : Detect radical species (e.g., triplet nitrenes) under cryogenic conditions.

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